11,12-Dioxotetradecyl acetate
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Overview
Description
11,12-Dioxotetradecyl acetate: is a chemical compound with the molecular formula C16H28O4 It is an acetate ester derivative of a tetradecanoic acid, featuring two oxo groups at the 11th and 12th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dioxotetradecyl acetate typically involves the esterification of 11,12-dioxotetradecanoic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 11,12-Dioxotetradecyl acetate can undergo various chemical reactions, including:
Oxidation: The oxo groups can be further oxidized to form carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 11,12-Dioxotetradecanoic acid.
Reduction: 11,12-Dihydroxytetradecyl acetate.
Substitution: Various substituted tetradecyl acetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: 11,12-Dioxotetradecyl acetate is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of ester derivatives on cellular processes. It may also serve as a model compound for studying the metabolism of fatty acid derivatives.
Medicine: Potential applications in medicine include the development of new drugs or drug delivery systems. The acetate ester group can enhance the solubility and bioavailability of certain drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, such as surfactants and lubricants. Its unique properties make it suitable for use in formulations requiring specific performance characteristics.
Mechanism of Action
The mechanism of action of 11,12-Dioxotetradecyl acetate involves its interaction with cellular enzymes and receptors. The acetate ester group can be hydrolyzed by esterases, releasing the active 11,12-dioxotetradecanoic acid. This acid can then participate in various biochemical pathways, affecting cellular functions such as signal transduction and energy metabolism.
Molecular Targets and Pathways:
Enzymes: Esterases and oxidoreductases.
Pathways: Fatty acid metabolism and signal transduction pathways.
Comparison with Similar Compounds
11,12-Dioxotetradecanoic acid: The parent acid of 11,12-Dioxotetradecyl acetate.
Tetradecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the oxo groups.
Acetylated fatty acids: Other fatty acids esterified with acetic acid.
Uniqueness: this compound is unique due to the presence of oxo groups at specific positions on the carbon chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
183724-52-9 |
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Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
11,12-dioxotetradecyl acetate |
InChI |
InChI=1S/C16H28O4/c1-3-15(18)16(19)12-10-8-6-4-5-7-9-11-13-20-14(2)17/h3-13H2,1-2H3 |
InChI Key |
OMRKIVSYRRCUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=O)CCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
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